molecular formula C11H12Cl2N2O3 B7816441 N-[(Acetylamino)(3,5-dichloro-2-hydroxyphenyl)methyl]acetamide

N-[(Acetylamino)(3,5-dichloro-2-hydroxyphenyl)methyl]acetamide

Cat. No.: B7816441
M. Wt: 291.13 g/mol
InChI Key: IOIMDKCZGCDYTL-UHFFFAOYSA-N
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Description

N-[(Acetylamino)(3,5-dichloro-2-hydroxyphenyl)methyl]acetamide is a synthetic organic compound characterized by the presence of acetamido and dichlorohydroxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Acetylamino)(3,5-dichloro-2-hydroxyphenyl)methyl]acetamide typically involves the acylation of imine derivatives. The reaction conditions often include the use of acetic anhydride and a suitable base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(Acetylamino)(3,5-dichloro-2-hydroxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur in the presence of nucleophiles such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

N-[(Acetylamino)(3,5-dichloro-2-hydroxyphenyl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Acetylamino)(3,5-dichloro-2-hydroxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved often include modulation of signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyphenyl)acetamide
  • N-(3,5-dichloro-2-hydroxyphenyl)acetamide
  • N-(2-hydroxy-5-nitrophenyl)acetamide

Uniqueness

N-[(Acetylamino)(3,5-dichloro-2-hydroxyphenyl)methyl]acetamide is unique due to the presence of both acetamido and dichlorohydroxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[acetamido-(3,5-dichloro-2-hydroxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O3/c1-5(16)14-11(15-6(2)17)8-3-7(12)4-9(13)10(8)18/h3-4,11,18H,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIMDKCZGCDYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=C(C(=CC(=C1)Cl)Cl)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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